

4-Methoxy-3-methylaniline molecular weight and formula

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Compound of Interest

Compound Name: 4-Methoxy-3-methylaniline

Cat. No.: B167086

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An In-Depth Technical Guide to **4-Methoxy-3-methylaniline** for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **4-Methoxy-3-methylaniline**. It moves beyond basic data to provide actionable insights into its application, synthesis, and handling, grounded in established scientific principles.

Compound Profile and Significance

4-Methoxy-3-methylaniline, also known by synonyms such as 4-Amino-2-methylanisole and 3-Methyl-4-methoxyaniline, is an aromatic amine of significant interest in the fields of organic and medicinal chemistry.^[1] Its molecular structure, featuring methoxy, methyl, and amine functional groups on a benzene ring, makes it a versatile and valuable intermediate for the synthesis of more complex molecules.

Its primary industrial and research significance lies in its role as a key building block for advanced pharmaceutical compounds.^{[2][3]} Notably, it is a critical precursor in the synthesis of triamine pyrimidine derivatives, a class of compounds that has demonstrated considerable efficacy as antitumor agents.^{[2][3]} This positions **4-Methoxy-3-methylaniline** at the forefront of developing novel cancer therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research. The key properties of **4-Methoxy-3-methylaniline** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ NO	[1][4]
Molecular Weight	137.18 g/mol	[1][4][5]
CAS Number	136-90-3	[1][4]
Appearance	Dark red solid	[2]
Melting Point	57-60 °C	[1][2][4]
Boiling Point	~252.03 °C (estimated)	[1][2]
Solubility	Slightly soluble in chloroform and methanol	[2]

These properties dictate the compound's behavior in various solvents and reaction conditions, informing choices regarding purification, formulation, and experimental design. The defined melting point range is a key indicator of purity.

Core Application: A Precursor in Pharmaceutical Synthesis

The utility of **4-Methoxy-3-methylaniline** stems from the reactivity of its primary amine (-NH₂) group, which readily participates in a wide array of organic reactions. This makes it an ideal starting material for constructing complex heterocyclic structures that form the backbone of many active pharmaceutical ingredients (APIs).[6]

Its most prominent application is in the synthesis of targeted therapies for cancer.[2][3] The aniline moiety can be elaborated through multi-step reaction sequences to create molecules that selectively interact with biological targets, such as kinases or other enzymes implicated in tumor growth. The methoxy and methyl groups on the aromatic ring also play a crucial role, influencing the electronic properties and steric configuration of the final API, which can fine-tune its binding affinity and pharmacological profile.

Reference Synthesis Protocol: Catalytic Hydrogenation

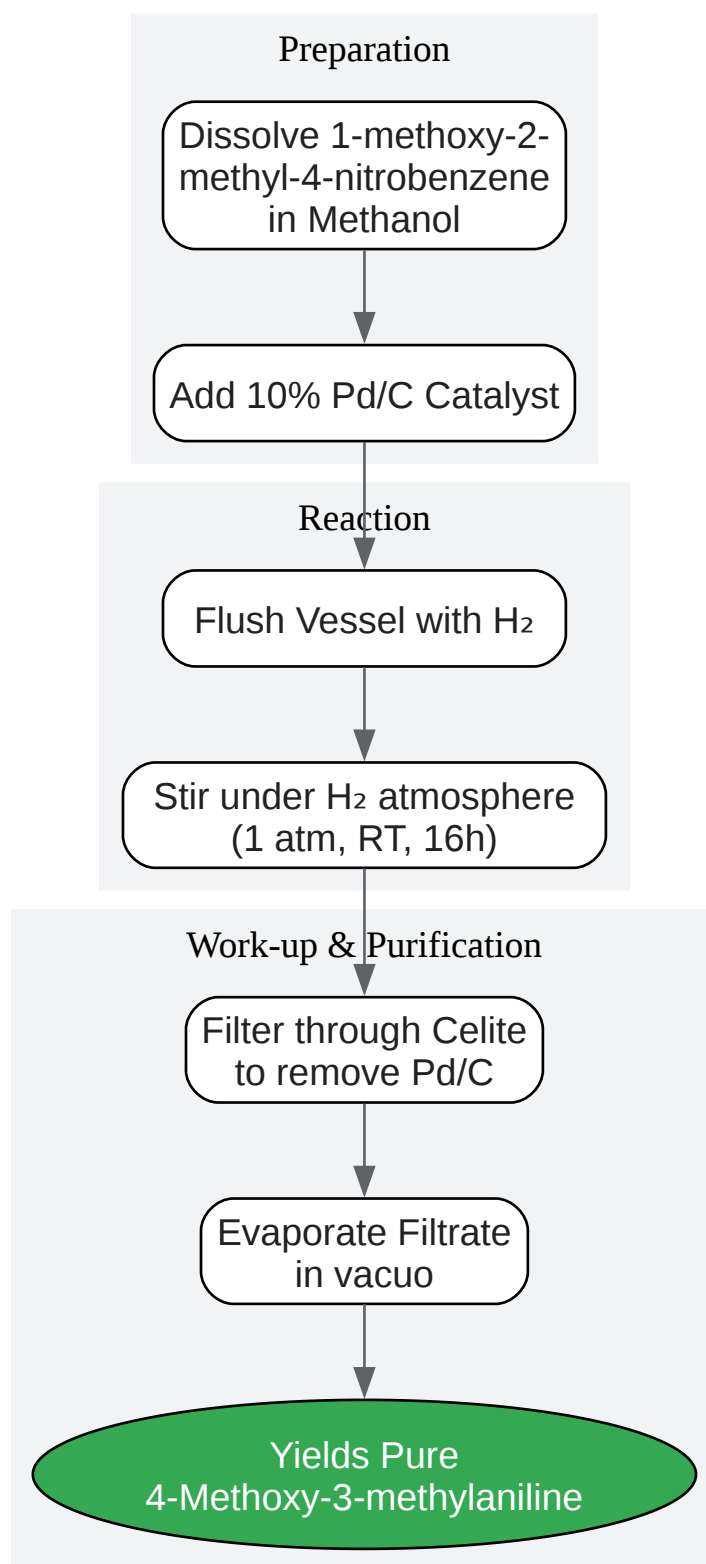
A reliable and high-yield synthesis is critical for any intermediate. The most common and efficient method for preparing **4-Methoxy-3-methylaniline** is through the catalytic hydrogenation of its nitro precursor, 1-methoxy-2-methyl-4-nitrobenzene.^{[7][8]}

Rationale of the Method

This process is a classic example of nitro group reduction, a fundamental transformation in organic synthesis.

- **Choice of Precursor:** 1-methoxy-2-methyl-4-nitrobenzene is the logical starting material, as the reduction of the nitro group ($-\text{NO}_2$) directly yields the desired amine group ($-\text{NH}_2$) without altering the rest of the molecule.
- **Choice of Catalyst:** Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for nitro group reduction.^{[7][8]} It efficiently facilitates the addition of hydrogen across the N-O bonds while being robust and easily removable by filtration post-reaction.
- **Choice of Solvent:** Methanol is an ideal solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.^{[7][8]}
- **Reaction Conditions:** The reaction proceeds efficiently under a hydrogen atmosphere at room temperature, making it an energy-efficient and operationally simple method.^[7]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **4-Methoxy-3-methylaniline**.

Step-by-Step Methodology

- **Vessel Preparation:** In a suitable reaction vessel, dissolve 1-methoxy-2-methyl-4-nitrobenzene (e.g., 9.5 g, 57 mmol) in methanol (e.g., 100 mL).^[7]
- **Catalyst Introduction:** Carefully add 10% Palladium on carbon (10% Pd/C) catalyst (e.g., 1.5 g) to the solution under an inert atmosphere if possible to prevent pre-exposure to air.^{[7][8]}
- **Hydrogenation:** Seal the vessel and flush thoroughly with hydrogen gas. Maintain a positive hydrogen atmosphere (e.g., using a balloon at 1 atm) and stir the mixture vigorously at room temperature.^{[7][8]}
- **Reaction Monitoring:** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. The reaction is typically complete within 16 hours.^{[7][8]}
- **Catalyst Removal:** Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen). Filter the mixture through a pad of a filter aid like Celite® to completely remove the solid Pd/C catalyst.^{[7][8]}
- **Isolation:** Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. This will yield the crude **4-Methoxy-3-methylaniline**, often in high purity and quantitative yield.^[7] Further purification can be achieved via recrystallization if necessary.^[8]

Analytical Characterization

To confirm the identity and purity of the synthesized product, standard analytical techniques are employed.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H NMR is used to confirm the molecular structure. Expected signals include peaks for the two aromatic protons, the amine protons, the methoxy protons, and the methyl protons.^[7]
- **Mass Spectrometry (MS):** Provides confirmation of the molecular weight. An expected result in Electrospray Ionization (ESI) would be a peak corresponding to the protonated molecule [M+H]⁺ at m/z 138.^[7]

Safety, Handling, and Storage

Proper handling of **4-Methoxy-3-methylaniline** is essential to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.^[9]

Hazard Classification	GHS Codes
Acute Toxicity (Oral, Dermal, Inhalation)	H302 + H312 + H332
Skin Irritation	H315
Eye Irritation	H319
Specific Target Organ Toxicity (Single Exposure)	H335 (Respiratory irritation)

Source:^[4]^[9]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.^[10]
- Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.^[9]
- Spill Management: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.^[9]

Storage Conditions

- Atmosphere: For long-term stability and to prevent degradation, store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).^[2]
- Environment: Keep the container in a cool, dry, and dark place away from incompatible materials.^[2]^[9]

Conclusion

4-Methoxy-3-methylaniline is a high-value chemical intermediate with a critical role in modern pharmaceutical research, particularly in the development of anticancer agents. Its straightforward, high-yield synthesis via catalytic hydrogenation makes it readily accessible for research and development. A comprehensive understanding of its properties, coupled with strict adherence to safety and handling protocols, enables researchers to effectively leverage this compound in the creation of novel and complex molecular architectures.

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